![molecular formula C16H26N2O4S B2589809 N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide CAS No. 899759-01-4](/img/structure/B2589809.png)
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide
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Description
Molecular Structure Analysis
The molecule contains a total of 41 atoms, including 24 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . For a more detailed structural analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods would be needed .Physical And Chemical Properties Analysis
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide has a molecular weight of 342.45. More detailed physical and chemical properties, such as melting point, boiling point, solubility, etc., were not found in the sources I accessed .Scientific Research Applications
- Role of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide : Researchers have explored its inhibitory effects on cytosolic phospholipase A2α (cPLA2α), an enzyme involved in arachidonic acid release. By blocking cPLA2α, this compound could potentially mitigate inflammation .
Anti-Inflammatory Activity
properties
IUPAC Name |
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-10-18(11-5-2)23(20,21)12-9-17-16(19)14-7-6-8-15(13-14)22-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMBJDOTIJJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide |
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